Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-
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Overview
Description
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is a chemical compound with the molecular formula C20H24Br2N2O2 and a molecular weight of 484.22 g/mol . This compound is known for its unique structure, which includes two bromobutoxy groups attached to a diazene core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- involves several steps. One common method includes the reaction of 4-bromobutyl bromide with 4-hydroxybenzaldehyde to form 4-(4-bromobutoxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The bromobutoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Similar structure but with methoxy groups instead of bromobutoxy groups.
1,2-Bis(4-bromophenyl)diazene: Similar structure but lacks the butoxy groups.
Bis[4-(bromomethyl)phenyl]diazene: Similar structure but with bromomethyl groups instead of bromobutoxy groups.
Uniqueness
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is unique due to the presence of bromobutoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H24Br2N2O2 |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
bis[4-(4-bromobutoxy)phenyl]diazene |
InChI |
InChI=1S/C20H24Br2N2O2/c21-13-1-3-15-25-19-9-5-17(6-10-19)23-24-18-7-11-20(12-8-18)26-16-4-2-14-22/h5-12H,1-4,13-16H2 |
InChI Key |
BZBMMDDPWRIVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCBr)OCCCCBr |
Origin of Product |
United States |
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